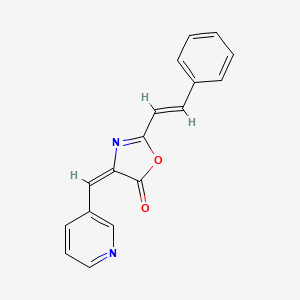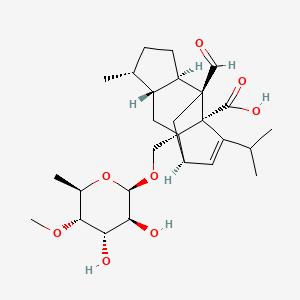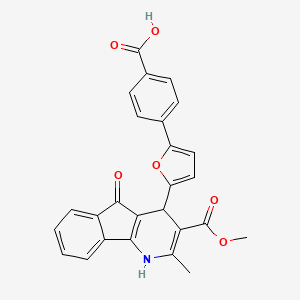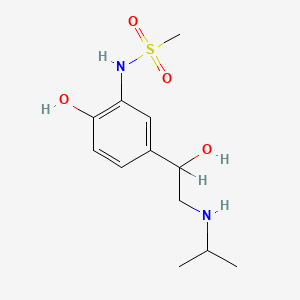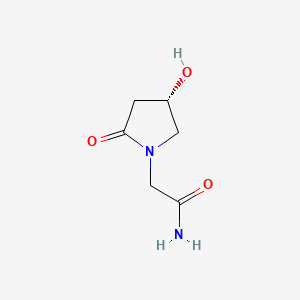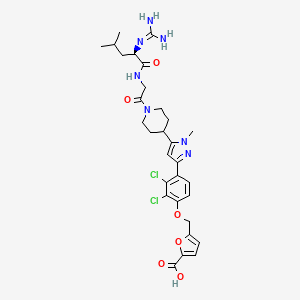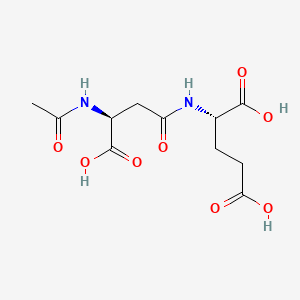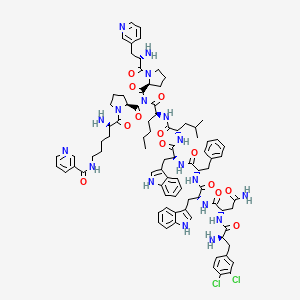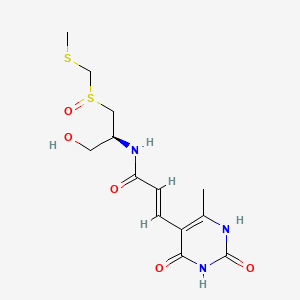
图拉霉素 A
描述
图拉霉素A是一种大环内酯类抗生素,主要用于兽药,治疗牛和猪的呼吸道疾病。 它以对多种细菌病原体(包括曼氏血链球菌、多杀巴氏杆菌和牛支原体)的有效性而闻名 。 该化合物在市场上以“德拉欣”的商品名销售,其长效特性使其成为治疗牲畜呼吸道感染的首选药物 .
科学研究应用
作用机制
图拉霉素A的作用机制涉及与细菌核糖体50S亚基结合,从而抑制蛋白质合成 。这种作用阻止细菌的生长和复制,使其对多种细菌病原体有效。 该化合物的独特结构,包括一个15元大环内酯环,使其能够在组织中达到高浓度并保持较长的活性 .
生化分析
Biochemical Properties
. These are molecules or a portion of a molecule composed of amino-modified sugars. Tulathromycin A interacts with bacterial ribosomes, inhibiting protein synthesis . The nature of these interactions is primarily inhibitory.
Cellular Effects
Tulathromycin A has been found to exhibit potent anti-inflammatory and immunomodulating properties in cattle and pigs . In porcine macrophages infected with porcine reproductive and respiratory syndrome virus, Tulathromycin A has shown to inhibit virus-induced necrosis and attenuate virus-induced macrophage pro-inflammatory signaling .
Molecular Mechanism
It is known that it inhibits protein synthesis by targeting bacterial ribosomes . This inhibition is likely due to the binding of Tulathromycin A to the ribosome, preventing the formation of new proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, high levels of Tulathromycin A (10 and 100 μg/mL) may disturb the colonization resistance of human gut microbiota and select antimicrobial resistant E. faecalis . Low levels of Tulathromycin A did not exhibit microbiological hazard on resistance selection and colonization resistance .
Dosage Effects in Animal Models
In animal models, the effects of Tulathromycin A vary with different dosages. For example, in a study on the pharmacokinetic/pharmacodynamic relationships of Tulathromycin against Pasteurella multocida in piglets, the ratio of 24-h area under the concentration–time curve to minimum inhibitory concentration [AUC (0-24h) /MIC] was recognized as an important parameter of Tulathromycin for antibacterial efficiency .
Metabolic Pathways
It is known that Tulathromycin A is excreted primarily unchanged in feces (2/3) and in urine (1/3), suggesting that it may reach the human colon and retain its antimicrobial activity .
Transport and Distribution
Tulathromycin A is characterized by rapid absorption, high bioavailability, a long elimination half-life, significant tissue distribution, and high cell infiltration . These properties suggest that Tulathromycin A is widely distributed within cells and tissues.
准备方法
合成路线和反应条件: 图拉霉素A的合成涉及几个关键步骤,从阿奇霉素A作为原料开始。 该过程包括使用二叔丁基碳酸酯保护阿奇霉素A中的2’-羟基和6’-氨基,以获得双保护的阿奇霉素A 。然后进行斯维恩氧化,将4"-羟基转化为酮。 最后步骤涉及在有机溶剂(如1,2-丙二醇)中加入正丙胺进行开环加成,得到图拉霉素A .
工业生产方法: 图拉霉素A的工业生产旨在实现高纯度和高产量。该过程通常涉及重结晶步骤,以确保所需的纯度水平。 早期结晶阶段在35至45°C的温度下进行0.5至3小时,然后在0至35°C的温度下进行类似的持续时间 。这种方法确保最终产品符合所需的药物标准。
化学反应分析
反应类型: 图拉霉素A会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是与电子受体(如2,5-二羟基-3,6-二氯环己-2,5-二烯-1,4-二酮和2,3-二氯-5,6-二氰基对苯醌)形成电荷转移络合物 .
常用试剂和条件: 涉及图拉霉素A的反应中使用的常用试剂包括乙腈作为电荷转移反应的溶剂。 这些反应的条件通常涉及室温和大气压 .
相似化合物的比较
图拉霉素A属于大环内酯类抗生素,其中还包括红霉素和阿奇霉素。 与这些化合物相比,图拉霉素A具有更广泛的活性范围和更长的作用持续时间 。 它独特的结构,包括三个带电氮原子,使其与其他大环内酯类区分开来,并有助于其增强的药代动力学特性 .
类似化合物列表:- 红霉素
- 阿奇霉素
- 克拉霉素
- 泰乐菌素
属性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARTUJKFNAVIK-QPTWMBCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274184 | |
| Record name | Tulathromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217500-96-4 | |
| Record name | Tulathromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217500-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tulathromycin A [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tulathromycin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tulathromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TULATHROMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


